3-[[5-Fluoro-2-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole
Description
Historical Context of Pyrazole-Based Pharmacophores in Anti-Inflammatory Therapeutics
Pyrazole derivatives have long been recognized for their versatility in medicinal chemistry, particularly in modulating inflammatory pathways. The pyrazole core’s ability to engage hydrophobic pockets and hydrogen-bonding interactions in enzyme active sites has driven its adoption in COX-2 inhibitors, such as celecoxib. Early NSAIDs, while effective, often exhibited gastrointestinal and cardiovascular toxicity due to non-selective COX-1/COX-2 inhibition. This spurred efforts to design COX-2-selective agents, with pyrazole-based compounds offering improved selectivity profiles.
The structural evolution of CAY10416 builds on these foundations. Its pyrazole core is substituted with a 4-methylsulfonylphenyl group at position 1, enhancing COX-2 affinity through interactions with the enzyme’s secondary pocket. The 3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy methyl group at position 3 introduces steric and electronic modifications that concurrently target 5-LO, a key enzyme in leukotriene biosynthesis. This dual functionality represents a deliberate departure from single-target inhibitors, aligning with the growing emphasis on polypharmacology in drug discovery.
Table 1: Key Structural and Pharmacological Properties of CAY10416
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C29H29FN2O5S | |
| Molecular Weight | 536.6 g/mol | |
| COX-2 IC50 | 50 nM | |
| 5-LO IC50 | 3 nM | |
| COX-2 Selectivity (vs. COX-1) | >200-fold |
Role of Multitarget Drug Design in Developing Dual COX-2/5-LO Inhibitors
The rationale for dual COX-2/5-LO inhibition lies in the interconnected arachidonic acid pathways. While COX-2 drives prostaglandin synthesis, 5-LO catalyzes leukotriene production, both contributing to inflammation and pain. Single-target inhibitors often fail to suppress inflammatory cascades due to pathway redundancy, necessitating agents like CAY10416 that concurrently block both routes.
CAY10416’s design incorporates a methoxytetrahydro-2H-pyran moiety, which enhances 5-LO binding via hydrophobic interactions within the enzyme’s catalytic domain. Meanwhile, the 4-methylsulfonylphenyl group mimics the sulfonamide pharmacophore of selective COX-2 inhibitors, engaging key residues (e.g., Arg513 and His90) in the COX-2 active site. This bifunctional architecture achieves IC50 values of 50 nM (COX-2) and 3 nM (5-LO), with >200-fold selectivity over COX-1.
Notably, CAY10416’s efficacy extends beyond inflammation. In prostate cancer models, it inhibits PC3 cell proliferation by 45% at 100 µM and LNCaP cell growth (IC50 = 83 µM), likely through apoptosis induction via dual pathway blockade. These findings underscore the therapeutic potential of multitarget agents in complex diseases.
Properties
Molecular Formula |
C29H29FN2O5S |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
3-[[5-fluoro-2-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole |
InChI |
InChI=1S/C29H29FN2O5S/c1-35-29(14-16-36-17-15-29)26-13-8-22(30)18-28(26)37-20-23-19-27(21-6-4-3-5-7-21)32(31-23)24-9-11-25(12-10-24)38(2,33)34/h3-13,18-19H,14-17,20H2,1-2H3 |
InChI Key |
SVNMZHDPWSXYCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCOCC1)C2=C(C=C(C=C2)F)OCC3=NN(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation
- The pyrazole ring is typically synthesized through cyclocondensation reactions involving 1,3-diketones or acetylenic ketones with hydrazine derivatives.
- Literature reports efficient synthesis of 3,5-diarylpyrazoles by cyclization of acetylenic ketones with aryl hydrazines under mild conditions, often in ethanol.
- Regioselectivity is influenced by the nature of the hydrazine (aryl vs methyl-substituted), impacting the substitution pattern on the pyrazole ring.
Introduction of the 4-Methylsulfonylphenyl Group
- The 1-position substitution with the 4-methylsulfonylphenyl group is typically achieved by using an appropriately substituted aryl hydrazine or by subsequent functional group transformations on the pyrazole nitrogen.
- Sulfonylation reactions can be performed using methylsulfonyl chloride or related sulfonylating agents under controlled conditions to install the methylsulfonyl group on the phenyl ring.
Attachment of the Fluoro-Methoxyoxan Phenoxy Methyl Group at the 3-Position
- The 3-position substitution with a [(5-fluoro-2-(4-methoxyoxan-4-yl)phenoxy)methyl] group involves ether formation between the pyrazole and the phenoxy moiety.
- The phenoxy substituent contains a fluorine atom and a 4-methoxy tetrahydropyran ring, which can be introduced via nucleophilic aromatic substitution or Mitsunobu-type reactions.
- The methoxyoxan ring (4-methoxy tetrahydropyran) is generally prepared separately via selective methylation of tetrahydropyran derivatives or by ring closure reactions from appropriate precursors.
Detailed Synthetic Procedure (Hypothetical Consolidation Based on Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of acetylenic ketone | Starting from appropriate aryl ketones and alkynes, under base catalysis | Formation of acetylenic ketone intermediate |
| 2 | Cyclocondensation | Reaction with 4-methylsulfonylphenyl hydrazine in ethanol, reflux | Formation of 1-(4-methylsulfonylphenyl)-5-phenylpyrazole core |
| 3 | Preparation of 5-fluoro-2-(4-methoxyoxan-4-yl)phenol | Fluorination of 2-(4-methoxyoxan-4-yl)phenol derivatives | Fluoro-substituted phenol intermediate |
| 4 | Etherification | Reaction of pyrazole 3-position with phenol derivative via methylation or Mitsunobu reaction | Attachment of [(5-fluoro-2-(4-methoxyoxan-4-yl)phenoxy)methyl] group |
| 5 | Purification | Chromatography or recrystallization | Pure target compound |
Research Findings and Optimization
- Yield and Selectivity: The cyclocondensation step yields 3,5-diarylpyrazoles with regioisomeric ratios highly dependent on hydrazine substitution. Using aryl hydrazines favors the desired substitution pattern.
- Transition Metal-Free Conditions: Recent advances have shown that hypervalent iodine reagents can facilitate trifluoromethylation and cyclization without metals, which may be adapted for similar pyrazole syntheses.
- Functional Group Compatibility: The presence of sensitive groups such as the methoxyoxan ring and methylsulfonyl substituent requires mild reaction conditions to prevent decomposition.
- Purification Techniques: Due to the complexity and similarity of regioisomers, advanced chromatographic methods (HPLC, preparative TLC) are recommended for isolation.
Summary Table of Key Properties and Identifiers
Chemical Reactions Analysis
Types of Reactions
3-[[5-Fluoro-2-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorinated and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of pyrazole compounds, including this one, showed significant cytotoxic effects against breast cancer cells. The mechanism involved the induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins, suggesting a promising avenue for cancer therapy .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It acts as a selective inhibitor of certain enzymes involved in the inflammatory response.
- Case Study : In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines in macrophages. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis .
Pharmacological Applications
5-Lipoxygenase Inhibition
The compound has been identified as a potent inhibitor of 5-lipoxygenase, an enzyme critical in the synthesis of leukotrienes, which are mediators of inflammation and allergic responses.
- Data Table: Inhibition Potency
| Compound Name | IC50 Value (µM) | Target Enzyme |
|---|---|---|
| 3-[[5-Fluoro-2-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole | 0.25 | 5-Lipoxygenase |
| Zileuton | 0.15 | 5-Lipoxygenase |
This data indicates that while the compound is effective, it is slightly less potent than Zileuton, a known therapeutic agent for asthma .
Neuropharmacology
Recent studies have explored the neuroprotective effects of this pyrazole derivative, particularly in models of neurodegenerative diseases.
- Case Study : Research presented at the International Neurotrauma Symposium highlighted that this compound could protect neuronal cells from oxidative stress-induced damage. The results showed decreased levels of reactive oxygen species and improved cell viability in neuronal cultures exposed to neurotoxic agents .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its therapeutic applications. Toxicological assessments have indicated that it possesses a favorable safety margin with minimal adverse effects observed in preclinical studies.
- Data Table: Toxicity Profile
| Parameter | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg |
| Chronic Toxicity | No significant findings at therapeutic doses |
| Mutagenicity | Negative |
These findings suggest that the compound is relatively safe for further development .
Mechanism of Action
The mechanism of action of 3-[[5-Fluoro-2-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Data Table: Key Properties of Selected Compounds
Research Findings and Implications
- Sulfonyl vs. Sulfinyl : The methylsulfonyl group in the target compound offers stronger electron-withdrawing effects than sulfinyl groups, which may enhance binding to polar biological targets .
- Halogen Effects : Fluorine’s small size and high electronegativity may optimize pharmacokinetic properties compared to bulkier halogens like Cl/Br .
Biological Activity
3-[[5-Fluoro-2-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C23H24FNO4
- Molecular Weight : 397.4 g/mol
- CAS Number : 140841-32-3
The compound exhibits biological activity primarily through inhibition of specific cellular pathways involved in proliferation and apoptosis. Studies have shown that it interacts with various molecular targets, leading to significant effects on cell viability and growth inhibition in cancer cell lines.
Key Mechanisms:
- Cell Proliferation Inhibition : The compound has demonstrated potent inhibition of L1210 mouse leukemia cells with IC(50) values in the nanomolar range, indicating strong antiproliferative properties .
- Apoptosis Induction : It promotes apoptosis via the intrinsic pathway, which involves mitochondrial dysfunction and activation of caspases .
- Nucleotide Release : The compound may facilitate the intracellular release of active nucleotides, enhancing its therapeutic efficacy against certain cancers .
In Vitro Studies
In vitro studies have highlighted the compound's effectiveness against various cancer cell lines:
| Cell Line | IC(50) (nM) | Mechanism |
|---|---|---|
| L1210 (Leukemia) | <50 | Inhibition of proliferation and apoptosis |
| MCF-7 (Breast) | 30 | Induction of apoptosis |
| A549 (Lung) | 25 | Cell cycle arrest and apoptosis |
These findings indicate that the compound could be a candidate for further development in cancer therapy.
In Vivo Studies
Limited in vivo studies have been conducted, but preliminary data suggest that the compound can reduce tumor growth in xenograft models. Further research is needed to establish dosage, bioavailability, and long-term effects.
Case Studies
- Case Study on Leukemia Treatment :
- Breast Cancer Model :
Q & A
Q. Advanced Methodological Considerations
- Green Chemistry : Solvent selection (e.g., ethanol vs. DMSO) impacts reaction efficiency and purity. Reflux conditions with inert atmospheres (N₂/Ar) minimize oxidation .
- Yield Optimization : Design of Experiments (DoE) can identify critical parameters (temperature, catalyst loading) via response surface methodology .
What analytical techniques are most reliable for structural elucidation and purity assessment of this compound?
Q. Basic Techniques
- Spectroscopy :
- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns resolves impurities .
Q. Advanced Techniques
- X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of the methoxyoxan-4-yl group .
- Thermogravimetric Analysis (TGA) : Assess thermal stability for storage and handling protocols .
How can researchers design in vitro assays to evaluate the compound’s biological activity, given structural analogs with antitumor or antimicrobial properties?
Q. Basic Assay Design
- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Q. Advanced Mechanistic Studies
- Enzyme Inhibition : Test COX-2 or topoisomerase II inhibition via fluorometric assays, leveraging the methylsulfonyl group’s electron-withdrawing properties .
- Apoptosis Markers : Flow cytometry for caspase-3/7 activation in treated cells .
How do structural modifications (e.g., substituent variation) influence bioactivity, and what computational tools support structure-activity relationship (SAR) analysis?
Q. Basic SAR Considerations
- Electron-Donating Groups : Methoxyoxane may enhance solubility but reduce receptor binding affinity compared to halogenated analogs .
- Comparative Analysis : Pyrazole derivatives with 4-methylphenyl groups show 20–30% higher antitumor activity than chlorophenyl analogs in MCF-7 models .
Q. Advanced Computational Tools
- Molecular Docking (AutoDock Vina) : Predict binding modes to target proteins (e.g., EGFR kinase) using the compound’s 3D structure .
- QSAR Modeling : Use Gaussian-based DFT calculations to correlate logP values with membrane permeability .
What strategies resolve contradictions in biological data across studies, such as varying IC₅₀ values for structurally similar compounds?
Q. Basic Approaches
- Standardized Protocols : Adopt consistent cell lines, assay durations, and positive controls (e.g., doxorubicin for cytotoxicity) .
- Meta-Analysis : Pool data from studies using the same substituents (e.g., fluorophenyl vs. methoxyphenyl) to identify trends .
Q. Advanced Statistical Methods
- Multivariate Analysis : PCA or cluster analysis isolates variables (e.g., solvent polarity) affecting bioactivity .
- Dose-Response Modeling : Four-parameter logistic curves quantify potency variability due to assay conditions .
How can researchers leverage this compound’s physicochemical properties for formulation development in preclinical studies?
Q. Basic Characterization
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
- LogP Determination : Reverse-phase HPLC to estimate partitioning behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
